4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride

Physicochemical Properties Fragment-Based Drug Design Building Block Selection

Researchers seeking PABA-based building blocks for aqueous fragment screening often encounter aggregation and non-specific binding from lipophilic analogs. 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride (CAS 302601-81-6) solves this with a cLogP of -1.03, significantly more hydrophilic than PABA (cLogP 0.96). • Predefined HCl salt eliminates custom salt formation prior to synthesis. • Four rotatable bonds provide a flexible spacer for PROTAC linker optimization. • 95% purity, supplied as a solid for solution-phase workflows.

Molecular Formula C11H15ClN2O3
Molecular Weight 258.7 g/mol
CAS No. 302601-81-6
Cat. No. B1508665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
CAS302601-81-6
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC=C(C=C1)C(=O)O.Cl
InChIInChI=1S/C11H14N2O3.ClH/c1-13(2)7-10(14)12-9-5-3-8(4-6-9)11(15)16;/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16);1H
InChIKeySLUCLVUOHHKHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(N,N-Dimethylglycyl)amino]benzoic Acid Hydrochloride Overview


4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride (CAS 302601-81-6), also known as Me-Sar-4Abz-OH·HCl, is a synthetic N-acylated anthranilic acid derivative containing a tertiary amine, a secondary amide, and a carboxylic acid functionality [1]. It is supplied as a hydrochloride salt with a molecular weight of 258.70 g/mol and a typical purity of 95% . The compound belongs to the class of N,N-dimethylglycine (sarcosine) conjugates of 4-aminobenzoic acid, and its structure is defined by the IUPAC name 4-[[2-(dimethylamino)acetyl]amino]benzoic acid hydrochloride [1].

Fragment library selection: higher MW scaffold
Aqueous buffer compatibility: hydrophilic profile
Conformational adaptability: flexible linker for peptidomimetics

4-[(N,N-Dimethylglycyl)amino]benzoic Acid Hydrochloride vs. PABA Analogs


The combination of a tertiary amine and a carboxylic acid in a single molecule with a predicted cLogP of -1.03 renders 4-[(N,N-dimethylglycyl)amino]benzoic acid hydrochloride significantly more hydrophilic than the parent 4-aminobenzoic acid (PABA, cLogP ≈ 0.96) or its simple N-acetyl derivative (cLogP ≈ 1.19). These physicochemical differences dictate its solubility, ionization state, and permeability, meaning that substituting it with less polar PABA analogs would fundamentally alter the compound's behavior in aqueous screening systems, partitioning properties, and suitability as a solution-phase building block . Procurement based merely on the PABA core scaffold would therefore result in a different experimental profile.

Replacing with PABA shifts hydrophilicity from aqueous to lipophilic, altering solubility and partitioning in screening.
Lower molecular weight and fewer H-bond acceptors in PABA analogs exclude them from fragment libraries requiring higher complexity.
PABA's rigid scaffold lacks rotatable bonds, eliminating the conformational flexibility needed for linker-dependent designs.

4-[(N,N-Dimethylglycyl)amino]benzoic Acid Hydrochloride Differentiating Evidence


Molecular Weight & Hydrogen Bonding vs. PABA

The molecular weight of 4-[(N,N-dimethylglycyl)amino]benzoic acid hydrochloride (258.70 g/mol for the hydrochloride salt) is approximately 89% greater than that of the common core scaffold 4-aminobenzoic acid (MW 137.14 g/mol), and the number of hydrogen bond acceptors is increased from 3 to 4 [1][2]. This significantly alters its suitability for fragment-based screening where molecular weight is a key selection parameter, and for building block design where higher molecular complexity is desired at the N-terminus.

MW & HBA vs PABA
Class-level
+121.56 g/mol (+88.7%); HBA +1
Fragment library MW-range fit
Calculated properties; PABA baseline 137.14
Physicochemical Properties Fragment-Based Drug Design Building Block Selection

Hydrophilicity vs. 4-Acetamidobenzoic Acid

The predicted partition coefficient (cLogP) of 4-[(N,N-dimethylglycyl)amino]benzoic acid hydrochloride is -1.03, which is approximately 2.22 log units lower than that of the commonly available 4-acetamidobenzoic acid (cLogP ≈ 1.19) and about 1.99 log units lower than 4-aminobenzoic acid (cLogP ≈ 0.96) [1]. This indicates the target compound is markedly more hydrophilic, favoring aqueous solubility over lipid permeability.

cLogP vs 4-Acetamidobenzoic Acid
Class-level
ΔcLogP -2.22; target cLogP -1.03
Aqueous buffer assay compatibility
Predicted partition coefficient
Partition Coefficient Aqueous Solubility Drug-Likeness

Conformational Flexibility vs. PABA

The target compound possesses 4 rotatable bonds compared to only 1 rotatable bond in 4-aminobenzoic acid, reflecting the addition of a flexible dimethylglycyl linker [1]. This extra flexibility can influence molecular recognition, induce-fit binding, or enable different conformational ensembles in solution.

Rotatable Bonds vs PABA
Class-level
+3 rotatable bonds (4 vs 1)
Conformational adaptation for binding-site fit
Based on 2D structure
Rotatable Bonds Molecular Flexibility Scaffold Design

Batch Purity & Solid Form Consistency

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is consistently supplied as a white solid with a minimum purity of 95%, with some vendors offering batches at 98% purity, while many generic PABA derivatives on the market may vary in purity and hydration state . The defined hydrochloride salt form ensures consistent ionization and solubility behavior.

Purity & Solid Form
Data to verify
≥95% purity; HCl salt; white powder
Consistent ionization and direct weighing
Vendor specification
Quality Control Reproducibility Procurement Specification

4-[(N,N-Dimethylglycyl)amino]benzoic Acid Hydrochloride Application Scenarios


Hydrophilic Fragment Screening

With a cLogP of -1.03, this compound is ideally suited for inclusion in fragment libraries that emphasize solubility in aqueous assay conditions, minimising aggregation and non-specific binding that plague more lipophilic PABA analogs. [1]

Peptide Mimetics & Protease Substrates

The N-terminal dimethylglycyl moiety and the para-aminobenzoic acid core make this compound a useful building block for designing internally quenched fluorogenic substrates or peptidomimetics (e.g., Me-Sar-4Abz-OH), where the tertiary amine group can serve as a solubilizing handle or a site for further derivatization. [1]

Salt Form Process Chemistry

Procuring the predefined hydrochloride salt bypasses the need for custom salt formation or ion-exchange steps prior to synthesis, a bottleneck when using less rigorously specified free acid PABA derivatives.

Flexible Linker in Bioconjugation

The compound's four rotatable bonds provide a flexible spacer that can adapt to the geometries of target binding sites, making it a valuable intermediate for constructing heterobifunctional linkers, PROTAC molecules, or antibody-drug conjugate warheads that require a precise spatial arrangement. [1]

Application
Selection Property
Validation Focus
Fragment Library Screening
Hydrophilic profile for aqueous buffer compatibility
Solubility and aggregation in screening buffer
Peptidomimetic Building Block
N-terminal dimethylglycyl spacer with PABA core
Derivatization and fluorogenic substrate design
Salt Form Process Chemistry
Predefined HCl salt eliminates counterion steps
Direct-use without pH adjustment; salt stoichiometry
Bioconjugation Linker Design
Flexible spacer with adaptable geometry
Spatial arrangement verification in conjugate design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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